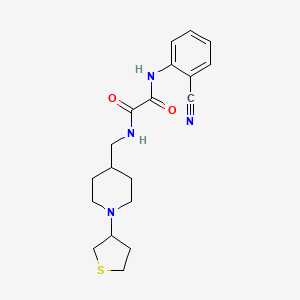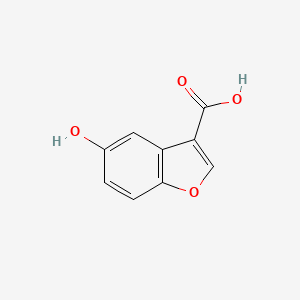![molecular formula C18H20N6S B2561580 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380190-42-9](/img/structure/B2561580.png)
4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors. The molecule has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The inhibition of BTK by 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has a potent inhibitory effect on BTK activity in cancer cells, resulting in the suppression of cell proliferation and induction of apoptosis. It has also been found to be effective in reducing the growth of tumors in animal models. 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has a favorable pharmacokinetic profile and has been shown to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is its selectivity towards BTK, which makes it a promising candidate for cancer therapy. It has also been found to be effective against various types of cancers, making it a versatile drug candidate. However, one of the limitations of 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Future Directions
There are several future directions for the development of 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine as a cancer therapy. One of the areas of focus is the optimization of the dosing regimen to improve its efficacy and reduce toxicity. Another area of focus is the development of combination therapies with other cancer drugs to enhance its therapeutic potential. There is also a need for further studies to evaluate its safety and efficacy in clinical trials.
In conclusion, 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its selectivity towards BTK and favorable pharmacokinetic profile make it a versatile drug candidate. However, further studies are needed to evaluate its safety and efficacy in clinical trials and optimize its dosing regimen.
Synthesis Methods
The synthesis of 4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves a multi-step process that includes the reaction of 6-bromo-2-chloronicotinic acid with 2-amino-4,6-dimethylpyrimidine, followed by the reaction of the resulting product with 4-(6-thiophen-2-ylpyridazin-3-yl)piperazine. The final product is obtained after purification and characterization.
Scientific Research Applications
4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers. It has been found to be effective against lymphoma, leukemia, and solid tumors, and has shown promising results in preclinical studies. The molecule has also been studied for its potential use in combination therapy with other cancer drugs.
properties
IUPAC Name |
4,6-dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S/c1-13-12-14(2)20-18(19-13)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXUEDZKDXVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)





![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)